1-Benzyl-3,3-dimethylazetidin-2-one
CAS No.:
Cat. No.: VC18641586
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-benzyl-3,3-dimethylazetidin-2-one |
| Standard InChI | InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
| Standard InChI Key | HJZDKZMSDOXSNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1=O)CC2=CC=CC=C2)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
-
Molecular formula: C₁₂H₁₅NO
-
IUPAC name: 1-Benzyl-3,3-dimethylazetidin-2-one
-
Key spectral data:
Structural Features
The azetidin-2-one core introduces ring strain, enhancing reactivity for ring-opening reactions. The benzyl group contributes aromatic stability, while the 3,3-dimethyl substituents sterically hinder nucleophilic attacks at the β-lactam carbonyl .
Synthesis and Optimization
Microwave-Assisted Cyclization
Microwave irradiation enhances efficiency in Co(II)-catalyzed cycloadditions, reducing reaction times from hours to minutes .
Purification and Characterization
-
Recrystallization: Methanol or ethanol yields high-purity crystals .
-
Chromatography: Silica gel with ethyl acetate/hexane (1:5) achieves >95% purity .
Pharmacological Applications
Enzyme Inhibition
1-Benzyl-3,3-dimethylazetidin-2-one derivatives exhibit inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders .
| Derivative | IC₅₀ (nM) | Selectivity (vs 11β-HSD2) |
|---|---|---|
| R = H | 12 | >100-fold |
| R = Me | 8 | >150-fold |
Metabolic and Toxicological Studies
Metabolic Activation
In vivo studies on analogs (e.g., MRL-A) reveal that the azetidine moiety undergoes β-oxidation, forming reactive α,β-unsaturated imines. These intermediates covalently bind to lysine residues in proteins (e.g., Lys676 of ACSL1), potentially causing off-target effects .
Structural Analogs and Modifications
| Analog | Modification | Bioactivity |
|---|---|---|
| 1-Benzyl-4-propylazetidin-2-one | 4-Propyl substituent | Enhanced metabolic stability |
| 3-tert-Butyl derivatives | Bulkier 3-substituent | Improved enzyme inhibition |
Challenges and Future Directions
-
Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis remains underexplored .
-
Metabolic stability: Structural tweaks (e.g., fluorination) may mitigate reactive metabolite formation .
-
Therapeutic potential: Further studies needed to evaluate anticancer and anti-inflammatory properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume